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Abstract
This document provides a detailed protocol for the chemical synthesis of 16,17-
Dihydroheronamide C, an analog of the natural product Heronamide C. Heronamides are a

family of macrolactams that have garnered significant interest due to their unique biological

activities, including potent antifungal properties.[1] 16,17-Dihydroheronamide C was designed

as a molecular probe to investigate the mode of action of Heronamide C.[2][3][4][5] The

synthesis is based on a highly modular strategy, allowing for the convergent assembly of

complex fragments.[2][3][5] This protocol outlines the key reaction steps, reagents, and

conditions required to successfully synthesize this compound, providing a valuable resource for

researchers in medicinal chemistry and natural product synthesis.

Introduction
Heronamides are a class of 20-membered polyene macrolactams isolated from marine-derived

Streptomyces species.[6][7] Heronamide C, in particular, has demonstrated interesting

biological activity, including a non-cytotoxic, reversible effect on mammalian cell morphology

and potent antifungal activity.[6] Understanding the structure-activity relationship and the

molecular targets of these compounds is crucial for their development as potential therapeutic

agents.
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To aid in these investigations, synthetic analogs such as 16,17-Dihydroheronamide C have

been designed and synthesized.[2][3][4][5] The saturation of the C16-C17 double bond in this

analog helps to elucidate the role of the polyene chain in the biological activity of the parent

compound.[2][3][5] The synthesis of 16,17-Dihydroheronamide C is achieved through a

convergent strategy, which involves the preparation of two key fragments, a C1-C13 unit and a

C14-C27 unit, followed by their coupling and subsequent macrolactamization.[3]

Synthesis Workflow
The overall synthetic strategy for 16,17-Dihydroheronamide C is depicted in the following

workflow diagram.
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Caption: Synthetic workflow for 16,17-Dihydroheronamide C.

Experimental Protocols
The synthesis of 16,17-Dihydroheronamide C can be divided into three main stages: the

synthesis of the C1-C13 fragment, the synthesis of the C14-C27 fragment, and the final

assembly through fragment coupling and macrolactamization.

Synthesis of the C14-C27 Fragment (10)
A key step in the synthesis of the C14-C27 fragment is a regio- and chemoselective

borylcupration/protonation of a dienyne to produce a triene.[3]
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1. Borylcupration/Protonation of Dienyne:

The reaction proceeds to produce the corresponding triene in high yield (86%).[3] This step

is crucial for establishing the correct stereochemistry and functionality of the fragment.

2. Iodination, Deprotection, and Protection:

The resulting triene undergoes iodination.

This is followed by the deprotection of the Teoc (2,2,2-trichloroethoxycarbonyl) group and

subsequent protection with an Fmoc (fluorenylmethyloxycarbonyl) group.[3]

This three-step sequence yields the C14-C27 fragment (10) with a reported yield of 35%.[3]

Final Assembly: Stille Coupling, Deprotection,
Macrolactamization, and Deprotection
The final steps involve the coupling of the two fragments and the formation of the macrolactam

ring.

1. Stille Coupling:

The C1-C13 fragment (9) and the C14-C27 fragment (10) are coupled using Stille coupling

conditions.[3]

2. Deprotection and Macrolactamization:

The coupled product undergoes simultaneous deprotection of the Fm (fluorenylmethyl) and

Fmoc groups.

The resulting amino acid is then subjected to macrolactamization to form the 20-membered

ring.

3. TES Deprotection:

The final step is the deprotection of the TES (triethylsilyl) ethers to yield 16,17-
Dihydroheronamide C (8).[3]
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This four-step final assembly sequence is reported to have an overall yield of 18%.[3]

Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic sequences.

Step Product Yield (%)

Borylcupration/Protonation Triene Intermediate (25) 86

Iodination, Teoc deprotection,

Fmoc protection
C14-C27 Fragment (10) 35 (3 steps)

Stille coupling, Deprotection,

Macrolactamization, TES

deprotection

16,17-Dihydroheronamide C

(8)
18 (4 steps)

Conclusion
This application note provides a concise overview and protocol for the synthesis of 16,17-
Dihydroheronamide C. The modular and convergent synthetic strategy allows for the efficient

construction of this complex macrolactam. The procedures and data presented here are

intended to serve as a valuable resource for researchers engaged in the synthesis of

heronamide analogs and the study of their biological functions. The development of this

synthetic route has been instrumental in confirming the proposed structures of heronamides

and has provided access to valuable molecular probes for biological studies.[1][8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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